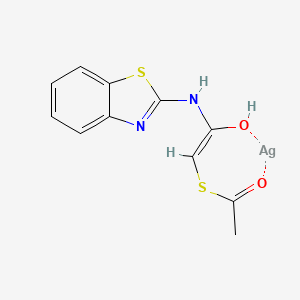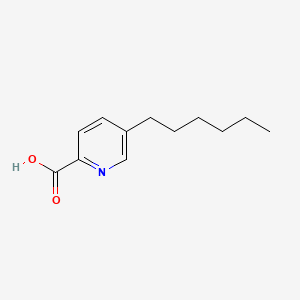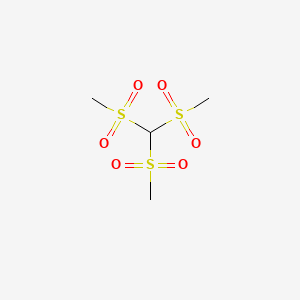
Trimethylsulfonylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsulfonylmethane is an organosulfur compound with the molecular formula C₄H₁₀O₆S₃ and a molecular weight of 250.314 g/mol . It is characterized by the presence of three sulfonyl groups attached to a methane backbone. This compound is known for its stability and resistance to decomposition at elevated temperatures .
準備方法
Synthetic Routes and Reaction Conditions: Trimethylsulfonylmethane can be synthesized through various methods. One common approach involves the reaction of methanesulfonic acid with formaldehyde and a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanesulfonic acid and formaldehyde in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions: Trimethylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted methanesulfonyl derivatives.
科学的研究の応用
Trimethylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in drug delivery systems.
作用機序
The mechanism of action of trimethylsulfonylmethane involves its ability to interact with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
類似化合物との比較
Dimethyl sulfone (DMSO₂): An organosulfur compound with similar properties but a simpler structure.
Methanesulfonylmethane: Another related compound with fewer sulfonyl groups.
Uniqueness: Trimethylsulfonylmethane is unique due to its three sulfonyl groups, which confer distinct chemical reactivity and stability compared to its simpler counterparts .
特性
CAS番号 |
67294-81-9 |
|---|---|
分子式 |
C4H10O6S3 |
分子量 |
250.3 g/mol |
IUPAC名 |
tris(methylsulfonyl)methane |
InChI |
InChI=1S/C4H10O6S3/c1-11(5,6)4(12(2,7)8)13(3,9)10/h4H,1-3H3 |
InChIキー |
QYBXIUDBUIUBHS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



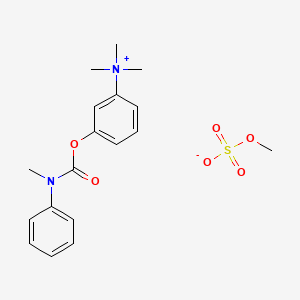

![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
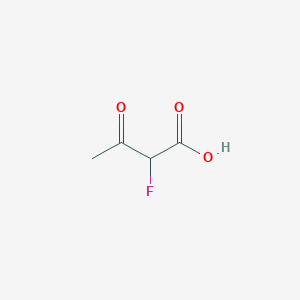
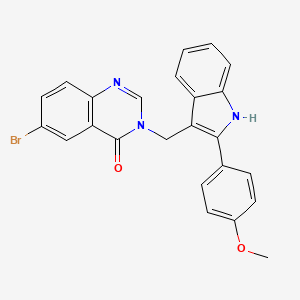
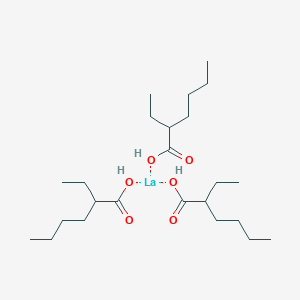
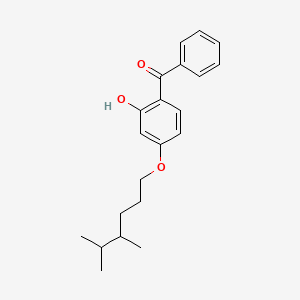
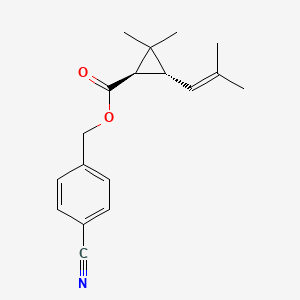
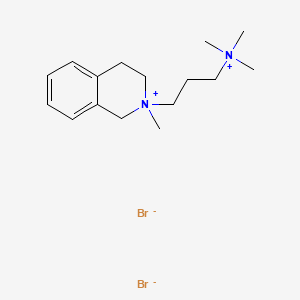
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)

